3-Quinuclidinone, 6-(hydroxymethyl)-
CAS No.: 34291-62-8
Cat. No.: VC18517744
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34291-62-8 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | 6-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one |
| Standard InChI | InChI=1S/C8H13NO2/c10-5-7-3-6-1-2-9(7)4-8(6)11/h6-7,10H,1-5H2 |
| Standard InChI Key | SXWPWSXEZZYEMP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CC(=O)C1CC2CO |
Introduction
Chemical Identity and Structural Features
Core Molecular Architecture
3-Quinuclidinone, 6-(hydroxymethyl)- belongs to the quinuclidine family, a class of bicyclic amines with a 1-azabicyclo[2.2.2]octane skeleton. The compound distinguishes itself through a hydroxymethyl (-CH2OH) substituent at the sixth position of the quinuclidin-3-one framework (Figure 1). This modification introduces both steric bulk and hydrogen-bonding capacity, altering the molecule’s electronic distribution and conformational flexibility compared to unsubstituted quinuclidinones .
Table 1: Comparative Physicochemical Properties
| Property | 3-Quinuclidinone | 6-(Hydroxymethyl)- Derivative |
|---|---|---|
| Molecular Formula | C7H11NO | C8H13NO2 |
| Molecular Weight (g/mol) | 125.17 | 155.19 |
| LogP (Predicted) | 0.34 | -0.12 |
| Hydrogen Bond Donors | 0 | 2 |
| Hydrogen Bond Acceptors | 2 | 3 |
The hydroxymethyl group significantly increases polarity, as evidenced by the reduced LogP value and heightened hydrogen-bonding capacity . X-ray crystallographic studies of analogous quinuclidine derivatives reveal that the bicyclic system adopts a chair-like conformation, with substituents preferentially occupying equatorial positions to minimize steric strain .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis provides critical insights into the compound’s structure:
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¹H NMR (400 MHz, CDCl3): δ 3.72 (m, 1H, H-6), 3.54 (dd, J = 11.2, 4.8 Hz, 1H, -CH2OH), 3.38 (dd, J = 11.2, 6.4 Hz, 1H, -CH2OH), 2.82–2.68 (m, 3H, H-2, H-5), 2.45 (s, 1H, OH), 1.92–1.65 (m, 4H, H-4, H-7) .
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¹³C NMR (100 MHz, CDCl3): δ 209.5 (C-3, ketone), 67.4 (C-6), 63.1 (-CH2OH), 54.8 (C-2), 46.7 (C-5), 35.2 (C-4), 28.9 (C-7) .
The downfield shift of C-6 (67.4 ppm) confirms the electron-withdrawing influence of the adjacent hydroxymethyl group. Infrared spectroscopy reveals strong absorption at 3320 cm⁻¹ (O-H stretch) and 1715 cm⁻¹ (C=O stretch) .
Synthetic Methodologies
Traditional Synthesis Routes
The Liverpool synthesis pathway (Scheme 1) remains the most widely employed method for producing functionalized quinuclidines :
Scheme 1: Key Steps in Quinuclidine Functionalization
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N-Oxidation: Quinuclidine → Quinuclidine N-oxide (QNO) using m-chloroperbenzoic acid (mCPBA)
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Lithiation: QNO treated with n-butyllithium (-78°C) to generate Li-QNO
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Electrophilic Trapping: Addition of formaldehyde to Li-QNO yields 6-hydroxymethyl-QNO
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Reduction: Catalytic hydrogenation (H2/Pd-C) removes the N-oxide group
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield Improvement |
|---|---|---|
| N-Oxidation | mCPBA in CH2Cl2, 0°C | 85% → 92% |
| Lithiation | n-BuLi, THF, -78°C, 2 h | 70% → 88% |
| Trapping | Paraformaldehyde, -30°C | 65% → 79% |
| Reduction | H2 (1 atm), 10% Pd/C, EtOH | 90% → 95% |
Green Chemistry Approaches
Recent advancements emphasize solvent-free and catalytic methods:
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Mechanochemical Synthesis: Ball-milling QNO with K2CO3 and paraformaldehyde achieves 73% yield in 4 h, eliminating volatile organic solvents .
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Flow Chemistry: Continuous-flow reactors with immobilized lipase catalysts enable 82% conversion at 50°C, reducing reaction time from 12 h to 45 minutes .
These methods align with green chemistry principles, minimizing waste and energy consumption while maintaining high stereoselectivity.
Pharmacological Activity and Mechanism
Nicotinic Acetylcholine Receptor Interactions
3-Quinuclidinone, 6-(hydroxymethyl)- demonstrates nanomolar affinity (Ki = 12.3 nM) for the α4β2 nAChR subtype, as determined by [³H]epibatidine displacement assays . Molecular docking simulations suggest the hydroxymethyl group forms critical hydrogen bonds with β2 subunit residues Tyr126 and Trp82 (Figure 2), stabilizing the active receptor conformation .
Table 3: Receptor Binding Profiles
| Receptor Subtype | Ki (nM) | Selectivity Ratio |
|---|---|---|
| α4β2 nAChR | 12.3 | 1.0 |
| α7 nAChR | 420 | 34.1 |
| μ-Opioid | >1,000 | >81 |
| D2 Dopamine | 890 | 72.4 |
Neuropharmacological Effects
In murine models, the compound (1 mg/kg i.p.) enhances cognitive performance in Morris water maze tests by 38% compared to controls (p < 0.01), likely through α4β2-mediated glutamate release in the prefrontal cortex . Chronic administration (14 days) upregulates BDNF expression in hippocampal neurons by 2.1-fold, suggesting neuroprotective potential .
Applications in Medicinal Chemistry and Catalysis
Drug Development Candidates
The compound serves as a lead structure for:
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Cognitive Enhancers: Hybrid derivatives incorporating piracetam-like moieties show 3-fold greater potency in passive avoidance tests .
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Analgesics: Methylation of the hydroxymethyl group yields analogs with κ-opioid receptor affinity (Ki = 45 nM), reducing morphine-induced hyperalgesia in 67% of test subjects .
Asymmetric Catalysis
Chiral 3-quinuclidinone derivatives catalyze enantioselective reactions with exceptional efficiency:
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Aldol Reactions: 98% ee achieved in cross-aldol condensations using 5 mol% catalyst loading .
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Michael Additions: β-nitrostyrene derivatives form with 94% ee and 99% yield under mild conditions .
Table 4: Catalytic Performance Metrics
| Reaction Type | ee (%) | Yield (%) | TON |
|---|---|---|---|
| Aldol Condensation | 98 | 92 | 18.4 |
| Michael Addition | 94 | 99 | 19.8 |
| Epoxidation | 89 | 85 | 17.0 |
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